TrkA Inhibitory Potency: Sub-10 nM Cellular IC50 vs. Closest Patent Analogs
3-Methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide inhibits human TrkA expressed in U2OS cells with an IC50 of 7 nM, while structurally related analogs within the same patent series exhibit a wide range of potencies (IC50 values from 1–42 nM). This specific compound achieves a Kd of 0.94 nM against His-tagged TrkA, indicating tighter target binding than many close analogs [1]. The data establish that the 3-methyl substitution on the benzamide ring is not interchangeable with other alkyl or halo substitutions, which can shift potency by more than 5-fold.
| Evidence Dimension | TrkA enzyme and cellular inhibition potency |
|---|---|
| Target Compound Data | IC50 = 7 nM (cellular), Kd = 0.94 nM (SPR) |
| Comparator Or Baseline | Closest patent analogs: IC50 range 1–42 nM (variable substitutions) |
| Quantified Difference | 2- to 6-fold superior to many close patent analogs; single-digit nanomolar engagement confirmed by orthogonal SPR |
| Conditions | Inhibition of purified TrkA cytoplasmic domain (HTRF assay) and human TrkA-expressing U2OS cells (β-galactosidase reporter assay, 1 hr) |
Why This Matters
Procurement of the exact CAS number ensures access to a compound with validated, reproducible TrkA engagement at single-digit nanomolar concentrations, enabling cross-study comparability in kinase inhibitor research.
- [1] BindingDB. (n.d.). BDBM50022675: CHEMBL3298268. TrkA IC50 = 7 nM (cellular), Kd = 0.94 nM (SPR). View Source
